molecular formula C12H17N5O2 B2667296 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 30958-53-3

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No.: B2667296
CAS No.: 30958-53-3
M. Wt: 263.301
InChI Key: RULIWFUQPIIWRN-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetically modified purine derivative of significant interest in medicinal chemistry and drug discovery. The purine scaffold is a fundamental building block in nucleic acids and cellular metabolites, making its derivatives prime candidates for developing bioactive molecules. This compound features a piperidine substitution, a common pharmacophore that can enhance lipid solubility and influence interactions with biological targets. Purine derivatives are extensively investigated for their broad and potent biological activities. Research indicates that compounds based on the purine-2,6-dione core, similar to this one, exhibit potential as inhibitors of various enzymes, such as Dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapeutics . Furthermore, recent scientific reviews highlight that purine derivatives are being explored for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anti-Alzheimer agents . The specific substitution pattern on the purine core, particularly at the 8-position with groups like piperidine, is a common strategy in drug design to modulate affinity and selectivity towards various biological receptors. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key precursor or pharmacophore in synthetic organic chemistry to develop novel heterocyclic compounds, study structure-activity relationships (SAR), and identify new targets for bio-evaluation .

Properties

IUPAC Name

3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-15-8-9(16(2)12(19)14-10(8)18)13-11(15)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULIWFUQPIIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves several steps, typically starting from readily available precursorsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the purine ring where electron density is favorable for such reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurological conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and as an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.

Comparison with Similar Compounds

Position 7 Modifications

  • For instance, the 4-methylbenzyl group in ’s compound may enhance blood-brain barrier penetration compared to the parent structure.
  • 7-Butynyl Group : In Linagliptin (), the 7-butynyl substituent contributes to selective DPP-4 inhibition, a mechanism distinct from Caf1-targeted activity in the parent compound.

Position 8 Modifications

  • Piperidinyl vs. Mercapto : Replacing the piperidinyl group with a mercapto group (8-Mercaptocaffeine, ) shifts activity toward antioxidant pathways due to thiol-mediated redox interactions.
  • Chiral Aminopiperidinyl: Linagliptin’s 8-(3R-aminopiperidinyl) group () introduces stereochemical specificity, critical for DPP-4 binding affinity.

Position 1 Modifications

  • Quinazolinylmethyl Substituent : Linagliptin’s 1-(4-methylquinazolin-2-ylmethyl) group () provides steric bulk and aromatic interactions, enhancing target selectivity over Caf1 inhibitors.

Physicochemical and Binding Properties

  • Hydrogen Bonding : The 1-hydroxy group in ’s derivatives enables hydrogen bonding with Caf1’s active site, a feature absent in the parent compound .
  • Steric Effects : Smaller substituents, such as methyl groups, allow better cavity fitting in protease targets (e.g., SARS-CoV-2 main protease in ), while bulkier groups (e.g., benzyl) may limit access to certain binding pockets.

Biological Activity

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be classified as a purine derivative with a piperidine moiety. Its chemical structure is pivotal in determining its biological activity. The presence of the piperidine ring contributes to its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds related to this structure have been tested against viruses such as HIV and Herpes Simplex Virus (HSV).

CompoundVirus TestedIC50 (μM)Notes
3gHSV-192Moderate activity observed
3fCVB-2100Effective against Coxsackievirus B2

These results suggest that modifications to the core structure can lead to varying degrees of antiviral efficacy.

Antibacterial and Antifungal Activity

In addition to antiviral effects, related compounds have been assessed for antibacterial and antifungal properties. The following table summarizes findings from several studies:

CompoundMicroorganism TestedActivityNotes
3aStaphylococcus aureusPositiveEffective against Gram-positive bacteria
3dCandida albicansNegativeNo significant activity observed

Study on Antiviral Efficacy

A study published in PMC evaluated a series of 3-phenylpiperidine derivatives for their antiviral activities against HIV and other viruses. The results indicated that several derivatives exhibited moderate protection against viral infections, showcasing the potential of these compounds in drug development.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds. The findings suggested that certain derivatives could inhibit key enzymes involved in viral replication, paving the way for further exploration as antiviral agents.

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